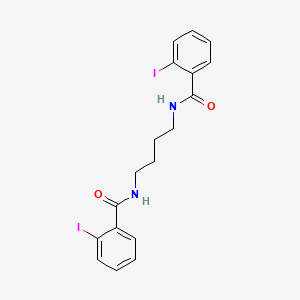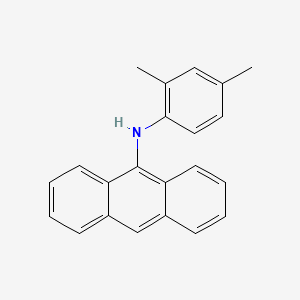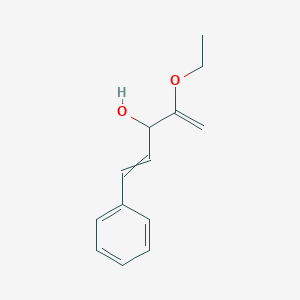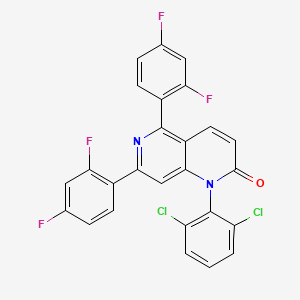
1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and difluorophenyl groups attached to a naphthyridine core
Méthodes De Préparation
The synthesis of 1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthyridine core, followed by the introduction of the dichlorophenyl and difluorophenyl groups through substitution reactions. Common reagents used in these reactions include halogenated aromatic compounds, strong bases, and catalysts to facilitate the substitution process. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where halogen atoms are replaced by other functional groups. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-one can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine: This compound lacks the ketone group, which may affect its reactivity and biological activity.
1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-thione: The thione derivative may exhibit different chemical and biological properties due to the presence of sulfur.
1-(2,6-Dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridine-2(1H)-amine: The amine derivative may have different solubility and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
872973-96-1 |
|---|---|
Formule moléculaire |
C26H12Cl2F4N2O |
Poids moléculaire |
515.3 g/mol |
Nom IUPAC |
1-(2,6-dichlorophenyl)-5,7-bis(2,4-difluorophenyl)-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C26H12Cl2F4N2O/c27-18-2-1-3-19(28)26(18)34-23-12-22(15-6-4-13(29)10-20(15)31)33-25(17(23)8-9-24(34)35)16-7-5-14(30)11-21(16)32/h1-12H |
Clé InChI |
ZCRKABHVOCVJAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)N2C(=O)C=CC3=C(N=C(C=C32)C4=C(C=C(C=C4)F)F)C5=C(C=C(C=C5)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol](/img/structure/B12600024.png)
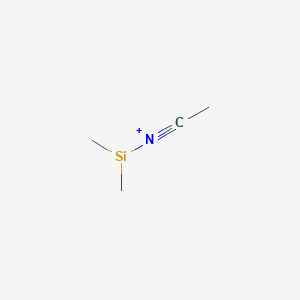
![{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}(triphenyl)stannane](/img/structure/B12600051.png)
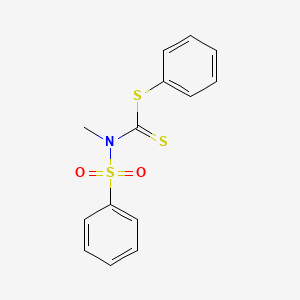
![Benzoic acid--4-[(2S)-oxolan-2-yl]butan-1-ol (1/1)](/img/structure/B12600058.png)

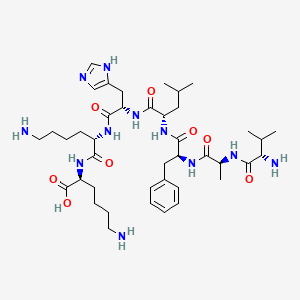
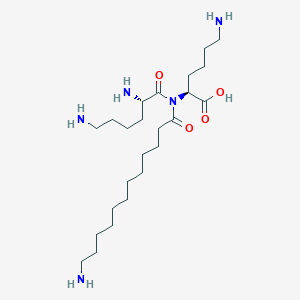
![Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate](/img/structure/B12600088.png)
